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reaction mechanism of Methyl(trifluoromethyl)dioxirane oxidation

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Compound of Interest		
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An In-depth Technical Guide to the Reaction Mechanism of **Methyl(trifluoromethyl)dioxirane**Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(trifluoromethyl)dioxirane (TFDO) has emerged as a supremely powerful and selective oxidizing agent in modern organic synthesis. Its high reactivity, attributed to the electron-withdrawing trifluoromethyl group and the strained three-membered ring, allows for the oxidation of a wide range of substrates, including unactivated C-H bonds, under remarkably mild conditions.[1][2][3] This guide provides a comprehensive overview of the reaction mechanisms of TFDO-mediated oxidations, focusing on the core pathways for the functionalization of alkanes, alkenes, and heteroatoms. It synthesizes findings from computational and experimental studies to elucidate the nature of the transition states and the factors governing selectivity. Detailed experimental protocols for the preparation and application of TFDO are provided, alongside tabulated quantitative data for key transformations. Furthermore, the strategic importance of TFDO in the context of drug development, particularly for late-stage functionalization, is discussed.

Introduction to Methyl(trifluoromethyl)dioxirane (TFDO)



Methyl(trifluoromethyl)dioxirane, often abbreviated as TFDO, is a small, three-membered cyclic peroxide.[3] The presence of a potent electron-withdrawing trifluoromethyl group significantly enhances its electrophilicity and, consequently, its oxidative power, making it approximately 600 times more reactive than its well-known counterpart, dimethyldioxirane (DMDO).[2][3] This heightened reactivity enables TFDO to perform challenging oxidations, such as the direct hydroxylation of unactivated alkanes, with exceptional efficiency and control. [4][5] It operates under neutral pH and sub-ambient temperatures, offering a mild alternative to many traditional metal-based oxidants.[3] Its versatility extends to the epoxidation of alkenes, oxidation of alcohols, and the oxyfunctionalization of heteroatoms, making it a valuable tool in synthetic chemistry.[3][6][7]

Core Reaction Mechanisms

The precise mechanism of dioxirane oxidation has been a subject of extensive investigation, with a central debate between a concerted oxygen insertion and a stepwise radical pathway.[8] [9] A consensus is forming around a model that incorporates features of both, supported by a wealth of computational (DFT and CASPT2) and experimental data.[8][10][11]

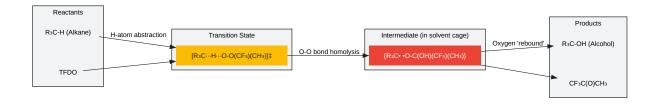
Oxidation of Alkanes: C-H Bond Hydroxylation

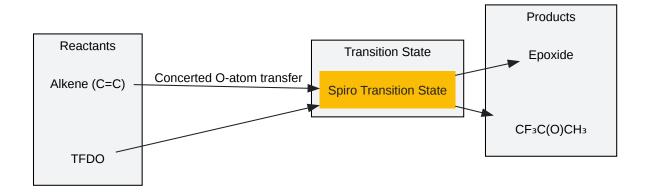
The ability of TFDO to hydroxylate saturated C-H bonds with high selectivity and retention of stereochemistry is one of its most remarkable features.[6][8]

- Mechanism: The reaction is now widely understood to proceed via a pathway with significant diradical character, often described as an "oxygen rebound" mechanism.[8][9] The reaction is initiated by the homolysis of the weak O-O bond in the dioxirane upon interaction with the C-H bond, leading to a transition state that resembles a substrate radical and a dioxirane-derived diradical.[8] This is followed by a rapid "rebound" of the hydroxyl group from the resulting trifluoroacetone-oxygen adduct to the substrate radical within a solvent cage, which accounts for the observed retention of configuration at chiral centers.[8][10][11]
- Reactivity and Selectivity: The oxidation of C-H bonds by TFDO is a highly electrophilic
 process.[3][12] The inherent reactivity follows the order of C-H bond strength and
 accessibility: tertiary > secondary > primary.[6] Selectivity is governed by a combination of
 factors:
 - Electronic Effects: Electron-rich C-H bonds are more susceptible to oxidation.

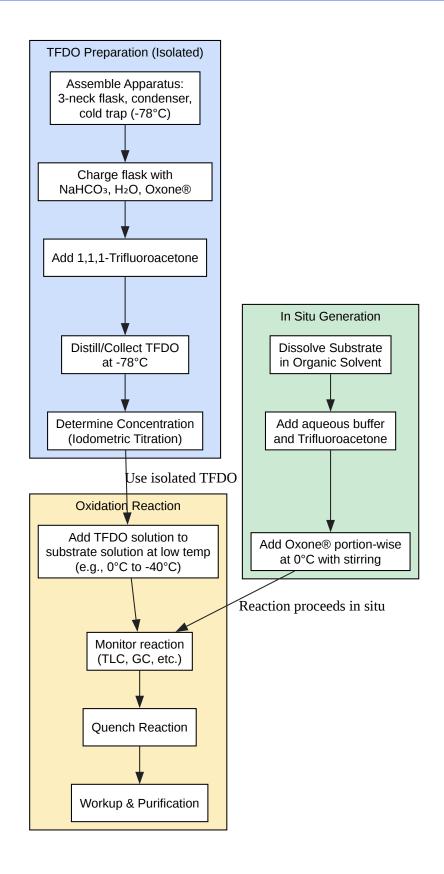


- Steric Effects: Less hindered C-H bonds are generally favored.
- Stereoelectronic Effects: In cyclic systems, factors like the release of 1,3-diaxial strain in the transition state can significantly influence site selectivity, sometimes favoring the oxidation of sterically hindered axial C-H bonds.[8][10][11]

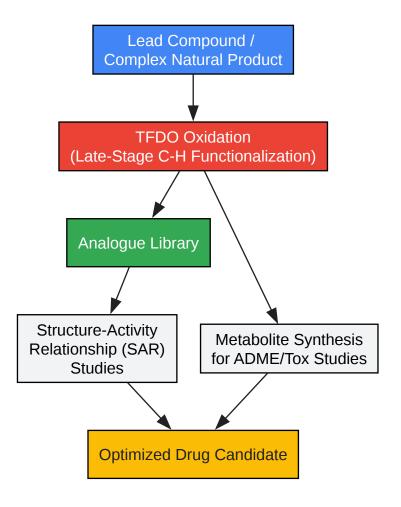












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